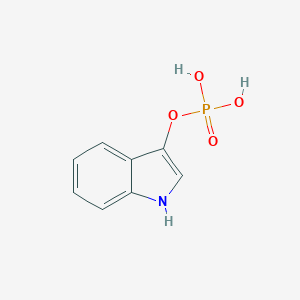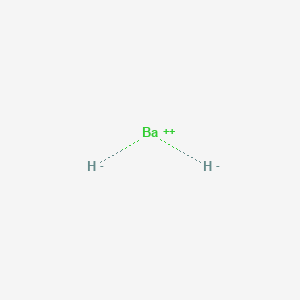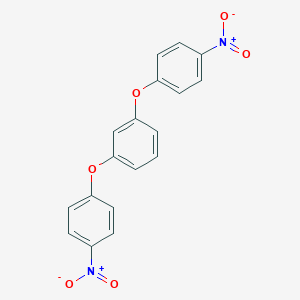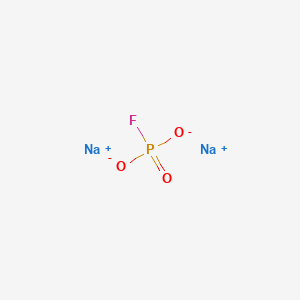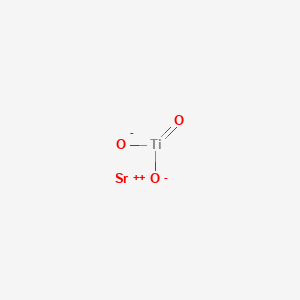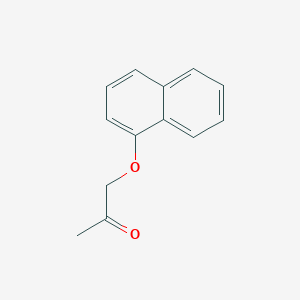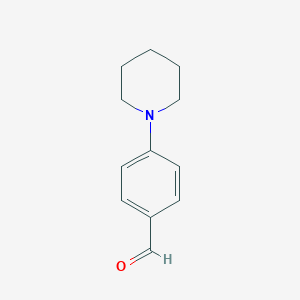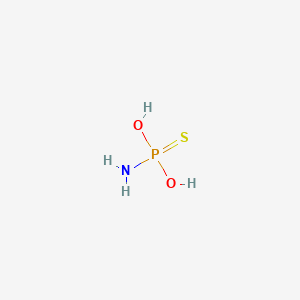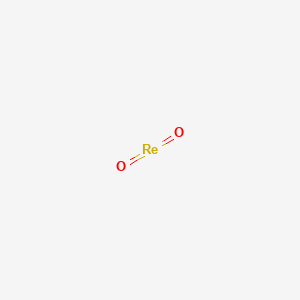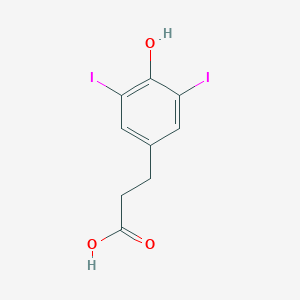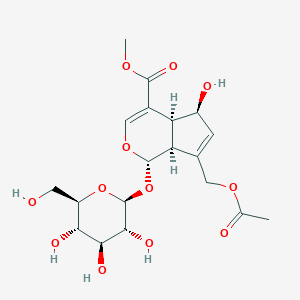
Tin, isotope of mass 120
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tin is a chemical element with the symbol Sn and atomic number 50. It is a silvery-white, soft, and ductile metal that is widely used in various applications. Tin occurs in several isotopes, with the isotope of mass 120 being one of the most important ones.
Scientific Research Applications
Photovoltaic and Optoelectronic Applications
Tin(II) sulfide (SnS) is a notable semiconductor used in solar energy conversion within thin-film devices. It boasts bandgap energies that align with efficient light harvesting and a high absorption coefficient across the NIR–visible region of the electromagnetic spectrum. These properties theoretically allow power conversion efficiencies over 30%. The appeal of SnS also stems from its non-toxicity and high natural abundance, suggesting the possibility of cost-effective, sustainable devices. Notably, SnS in its orthorhombic form can have its bandgap energy tuned by thinning the material to nanoscale dimensions, enhancing its utility in optoelectronic devices like photovoltaics, photodetectors, as well as in energy storage solutions like lithium- and sodium-ion batteries and sensors (Norton, Alam & Lewis, 2021).
Tin Compounds and Bioavailability
Studies on the bioavailability of tin and its compounds reveal that while metallic tin and inorganic tin compounds pose low toxicity, organotin compounds, particularly triorganotin compounds, are significantly toxic, explaining their use as biocides. The persistence and bioavailability of these compounds in aquatic systems are influenced by factors such as aerobic and anaerobic degradation processes, photolysis, and adsorption/desorption processes. The bioavailability of organotin compounds is particularly pronounced at neutral and slightly alkaline pH and is diminished in the presence of dissolved organic carbon. Notably, the biomagnification of organotin compounds via the food chain is less significant compared to bioconcentration from the water phase (Rüdel, 2003).
Tool Steel Coating
Titanium nitride (TiN) has been instrumental in coating tool steels since the mid-sixties to enhance tool life, improve product surface quality, and increase production rates. The attributes of TiN coating include high hardness and adhesion, excellent ductility, lubricity, chemical stability, and resistance to wear, corrosion, and temperature. The advancements in TiN coating processes and property control predict a promising market future for TiN-coated tool steels (Zhang & Zhu, 1993).
Tin Pest Phenomenon
The tin pest phenomenon, a structural transformation of tin from β-tin to α-tin at temperatures below 13.2°C, poses significant reliability concerns for electronics, especially in industries requiring dependable low-temperature operation. The α-tin phase is structurally weak and easily crumbles, which is unacceptable for reliable electronic systems. This review comprehensively discusses the tin pest phenomenon, its occurrence, and its implications for the lead-free industry, providing insights for manufacturers in choosing tin-based alloys for low-temperature applications (Cornelius, Treivish, Rosenthal & Pecht, 2017).
properties
CAS RN |
14119-17-6 |
|---|---|
Molecular Formula |
Sn |
Molecular Weight |
119.902202 g/mol |
IUPAC Name |
tin-120 |
InChI |
InChI=1S/Sn/i1+1 |
InChI Key |
ATJFFYVFTNAWJD-OUBTZVSYSA-N |
Isomeric SMILES |
[120Sn] |
SMILES |
[Sn] |
Canonical SMILES |
[Sn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



